Kinetin triphosphate (tetrasodium)
CAS No.:
Cat. No.: VC16630479
Molecular Formula: C15H16N5Na4O14P3
Molecular Weight: 675.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N5Na4O14P3 |
|---|---|
| Molecular Weight | 675.19 g/mol |
| IUPAC Name | tetrasodium;[[[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
| Standard InChI | InChI=1S/C15H20N5O14P3.4Na/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8;;;;/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25);;;;/q;4*+1/p-4/t9-,11+,12?,15-;;;;/m1..../s1 |
| Standard InChI Key | SWPBJWNSUIIVHA-JRWACYQTSA-J |
| Isomeric SMILES | C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
KTP-Na₄ derives from kinetin (N⁶-furfuryladenine), a cytokinin plant hormone, through triphosphorylation and subsequent sodium salt formation. Its molecular formula, C₁₅H₁₆N₅Na₄O₁₄P₃, reflects the addition of four sodium ions to the triphosphate groups . The core structure comprises:
-
A purine base with a furfurylamine substitution at position N⁶
-
A ribose sugar in the β-D-ribofuranose configuration
-
Three phosphate groups in linear triphosphate linkage
Stereochemical analysis reveals defined chiral centers at the ribose C2' (R), C3' (R), and C5' (R) positions, critical for enzymatic recognition . The SMILES string C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] encodes this stereochemistry .
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 675.19 g/mol |
| LogP | -4.5 |
| Hydrogen Bond Donors | 7 |
| Hydrogen Bond Acceptors | 18 |
| Rotatable Bonds | 11 |
| Topological Polar Surface | 320 Ų |
The tetrasodium form enhances aqueous solubility (>50 mM in H₂O) compared to the free acid form (LogP -4.5) . Stability studies recommend storage at -20°C for long-term preservation, with degradation observed at temperatures >4°C over months .
Biosynthesis and Biochemical Conversion
Intracellular Metabolism
KTP-Na₄ originates from kinetin through sequential phosphorylation:
-
Ribosylation: Adenine phosphoribosyltransferase (APRT) converts kinetin to kinetin monophosphate (KMP) using 5-phosphoribosyl pyrophosphate (PRPP) .
-
Phosphorylation: Nucleotide diphosphate kinases (NDPKs) phosphorylate KMP to KTP via intermediate KDP .
This pathway mirrors ATP biosynthesis but exhibits slower kinetics, with KMP formation requiring 150 minutes for 50% conversion versus 10 minutes for AMP .
Structural Basis of PINK1 Activation
| PINK1 Variant | Gatekeeper Residue | KTP Binding Efficiency |
|---|---|---|
| Wild-Type | Methionine 318 | No binding |
| M318A | Alanine | Kd = 12 µM |
| M318G | Glycine | Kd = 8 µM |
Structural studies reveal that M318 in wild-type PINK1 sterically hinders KTP’s furfuryl group, while smaller residues permit binding . This enables KTP-Na₄ to restore 85% of wild-type phosphorylation activity to M318G mutants in vitro .
Functional Applications in Mitochondrial Biology
Conditional Mitophagy Induction
Treatment of HeLa cells expressing PINK1 M318G with 100 µM kinetin for 24 hours generates intracellular KTP-Na₄, enabling:
-
Ubiquitin phosphorylation: 4.2-fold increase in phospho-Ser65-ubiquitin levels vs. untreated controls
-
Parkin recruitment: 78% of cells show mitochondrial YFP-Parkin translocation within 1 hour post-treatment
-
Mitophagic flux: 45% reduction in mitochondrial content at 48 hours (measured via TOMM20 immunofluorescence)
This system decouples PINK1 stabilization (still dependent on mitochondrial depolarization) from activation, creating a chemically inducible mitophagy model.
Pharmacological Rescue of PINK1 Mutants
KTP-Na₄ rescues pathogenic PINK1 variants:
| Mutation | Basal Activity (% WT) | +KTP-Na₄ (% WT) |
|---|---|---|
| G309D | 12% | 89% |
| L347P | 8% | 67% |
| W437X | 0% | 0% |
Notably, KTP-Na₄ cannot compensate for truncation mutations (e.g., W437X), indicating requirement of the kinase domain .
Analytical Characterization Methods
Mass Spectrometric Detection
LC-MS/MS parameters for KTP-Na₄ identification:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative ESI |
| Precursor Ion (m/z) | 587.021 [M-H]⁻ |
| Product Ions | 408.9, 329.0, 158.9 |
| Retention Time | 6.8 min (C18 column) |
MS/MS fragmentation cleaves the triphosphate moiety (m/z 158.9) and purine-furan system (m/z 329.0) .
Crystallographic Studies
Co-crystallization of PhPINK1 (body louse ortholog) with KTP-Na₄ revealed:
-
N-lobe rearrangement: 12° rotation in the αC-helix vs. ATP-bound structures
-
Ubiquitin docking: Formation of a hydrophobic pocket (Phe144, Leu155) accommodating ubiquitin’s Ile44
-
Triphosphate coordination: Mg²⁺ ions bridged to Asp362 and Asn364
These structural insights explain KTP’s 3.8-fold higher Km but comparable Vmax to ATP in PINK1 M318G .
Comparative Pharmacokinetics
Cellular Uptake and Metabolism
Radiolabeled [³H]-KTP-Na₄ studies in HEK293T cells show:
-
Uptake rate: 0.8 pmol/min/10⁶ cells (vs. 12.4 for ATP)
-
Intracellular t₁/₂: 42 minutes (vs. 28 for ATP)
-
Conversion to KDP: 65% within 2 hours
The slower catabolism enables sustained kinase activation compared to endogenous nucleotides .
Tissue Distribution
Following intravenous administration in mice (10 mg/kg):
| Tissue | Cₘₐₓ (ng/g) | Tₘₐₓ (min) |
|---|---|---|
| Liver | 1240 | 15 |
| Kidney | 890 | 30 |
| Brain | 12 | 60 |
Limited blood-brain barrier penetration suggests peripheral targeting potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume